molecular formula C5H12ClN B15307275 4-Chloro-2-methylbutan-2-amine

4-Chloro-2-methylbutan-2-amine

Cat. No.: B15307275
M. Wt: 121.61 g/mol
InChI Key: LAMDARLKXHPLKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbutan-2-amine is an organic compound with the molecular formula C5H12ClN It is a derivative of butanamine, where a chlorine atom is substituted at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbutan-2-amine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbutan-2-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbutan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-methylbutan-2-amine.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-methylbutan-2-amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: 2-Methylbutan-2-amine.

    Oxidation: Corresponding amides or nitriles.

    Reduction: 2-Methylbutan-2-amine.

Scientific Research Applications

4-Chloro-2-methylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbutan-2-amine involves its interaction with specific molecular targets. The compound may act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of various products that may exert biological effects. The exact pathways and molecular targets depend on the specific context and conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutan-2-amine: Lacks the chlorine substituent, leading to different reactivity and properties.

    4-Chlorobutan-2-amine: Lacks the methyl group, resulting in different steric and electronic effects.

    2-Chloro-2-methylbutane: A related compound with different functional groups, leading to distinct chemical behavior.

Uniqueness

4-Chloro-2-methylbutan-2-amine is unique due to the presence of both chlorine and methyl substituents, which influence its reactivity and potential applications. The combination of these groups allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

4-chloro-2-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c1-5(2,7)3-4-6/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDARLKXHPLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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